
N2-Benzyloxycarbonyl-L-homoglutamine
Overview
Description
N2-Benzyloxycarbonyl-L-homoglutamine is a protected form of L-homoglutamine, a derivative of the amino acid glutamine. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which helps to prevent unwanted side reactions during chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyloxycarbonyl-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-homoglutamine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyloxycarbonyl-L-homoglutamine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
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Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Biological Activity
N2-Benzyloxycarbonyl-L-homoglutamine (Z-hGln) is a synthetic derivative of L-homoglutamine, notable for its potential biological activities and applications in biochemical research. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
This compound possesses the following chemical properties:
- Molecular Formula : C14H18N2O5
- Molecular Weight : 294.3 g/mol
- CAS Number : 83793-19-5
- SMILES Notation : C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O
The compound features a benzyloxycarbonyl group that enhances its stability and reactivity, making it particularly useful in synthetic and biological applications .
This compound exhibits various biological activities primarily due to its structural resemblance to natural amino acids. Its mechanisms of action include:
- Modulation of Receptor Activity : It acts as an antagonist to several receptors, including the motilin receptor and purinergic P2Y1 receptors. This suggests potential therapeutic applications in gastrointestinal and cardiovascular disorders .
- Inhibition of Enzymatic Pathways : The compound has shown inhibitory effects on pathways such as the canonical Wnt/β-catenin signaling pathway, which is crucial in cancer progression and development .
Case Studies and Research Findings
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have demonstrated its effectiveness in reducing glycolysis in aggressive cancers, similar to other analogs like 2-deoxy-D-glucose .
- Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. This property is particularly advantageous in the development of peptide-based therapeutics .
- Bioorthogonal Chemistry : this compound can be incorporated into proteins using engineered tRNA synthetases, enabling the study of protein interactions and dynamics through bioorthogonal reactions .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Homoglutamine | Basic amino acid structure | Natural occurrence; lacks protective groups |
N-Benzyloxycarbonyl-L-glutamine | One benzyloxycarbonyl group | Less steric hindrance compared to Z-hGln |
N2,N6-Di-benzoyl-L-homoglutamine | Two benzoyl groups instead of benzyloxy | Different reactivity due to carbonyl vs. ether linkages |
N2,N6-Bis(benzyloxycarbonyl)-L-glutamine | Similar protective groups | Differences in amino acid backbone |
This compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications .
Scientific Research Applications
Peptide Synthesis
Overview
N2-Benzyloxycarbonyl-L-homoglutamine is primarily utilized in peptide synthesis due to its stability and ability to prevent unwanted side reactions. The benzyloxycarbonyl group acts as a protective moiety that can be selectively removed under specific conditions, facilitating the synthesis of complex peptides.
Case Study: Side Reactions in Peptide Synthesis
A study by Liberek and Kasprzykowska (2009) examined the behavior of Cbz-homoglutamine during peptide synthesis. They identified that while coupling reactions generally proceed smoothly, minor conversions to nitrile by-products can occur. The introduction of N-hydroxybenzotriazole was shown to mitigate these side reactions effectively, enhancing overall yield and purity in peptide synthesis processes.
Enzymatic Reactions and Protein Synthesis
Role in Enzymatic Processes
In addition to its role in peptide synthesis, this compound is also employed in enzymatic reactions relevant to protein synthesis. Glass and Pelzig (1977) highlighted its use in enzymatic peptide synthesis where enzyme-labile protection was crucial for carboxyl groups. This application underscores the versatility of Cbz-homoglutamine in facilitating complex biochemical transformations.
Chemical Properties and Reactions
Chemical Behavior
this compound undergoes several types of chemical reactions:
- Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions, allowing for the release of L-homoglutamine.
- Substitution Reactions: The compound can participate in nucleophilic substitution, replacing the benzyloxycarbonyl group with other functional groups.
- Oxidation/Reduction: Although relatively stable, it can undergo oxidation or reduction under specific conditions.
Reaction Type | Description | Conditions |
---|---|---|
Hydrolysis | Removal of protecting group | Acidic or basic conditions |
Substitution | Replacement of benzyloxycarbonyl group | Nucleophilic agents |
Oxidation/Reduction | Possible under specific conditions | Varies based on reagents |
Industrial Applications
Synthesis and Production Methods
The industrial production of this compound mirrors laboratory methods but on a larger scale. Key steps include:
- Protecting the amino group using benzyloxycarbonyl chloride.
- Utilizing bases such as sodium hydroxide or triethylamine.
- Employing organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
These processes are optimized for yield and purity, often involving purification techniques such as crystallization or chromatography.
Future Directions and Research Opportunities
As research continues to evolve, the applications of this compound may expand into new areas such as drug development and targeted therapies. Its role as a building block in peptide-based drugs positions it as a compound of interest for pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-Benzyloxycarbonyl-L-homoglutamine, and how can purity be validated?
- Methodology : The benzyloxycarbonyl (Z) group is typically introduced using reagents like N-(Benzyloxycarbonyloxy)succinimide (), which reacts with the α-amino group of L-homoglutamine under mild alkaline conditions (pH 8–9). Post-reaction, purification via recrystallization or column chromatography is recommended.
- Purity Verification : High-performance liquid chromatography (HPLC) is critical, as referenced in catalogs specifying purity grades (e.g., >95.0% HLC) (Evidences 3, 4, 11). Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity.
Q. Which analytical techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Resolves stereochemistry and confirms the Z-group attachment (e.g., benzyl protons at ~7.3 ppm and carbonyl signals near 170 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₂O₅: 356.373) ().
- HPLC : Monitors purity and detects side products (e.g., incomplete protection or hydrolysis).
Q. What storage conditions are optimal for maintaining stability?
- Guidelines : Store in sealed, moisture-free containers at 0–6°C (Evidences 3, 4, 14). Avoid exposure to light and oxidizing agents. Stability under these conditions is inferred from analogs like N-Benzyloxycarbonyl-L-tyrosine ( ) and safety protocols for benzyl-containing compounds ().
Advanced Research Questions
Q. How can coupling efficiency of the Z-group to L-homoglutamine be enhanced in solid-phase synthesis?
- Optimization Strategies :
- Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) or HOBt to reduce racemization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Reaction Monitoring : Real-time FTIR or LC-MS tracks reaction progress to adjust stoichiometry or reaction time.
Q. How should researchers resolve discrepancies in solubility data across studies?
- Approach :
- Solvent Screening : Test solvents with varying polarity (e.g., DMSO for high solubility, hexane for precipitation).
- pH Adjustment : The compound’s LogP (3.25, ) suggests moderate hydrophobicity; buffered aqueous systems (pH 6–8) may enhance solubility.
- Co-solvents : Ethanol/water mixtures (e.g., 30% ethanol) balance solubility and stability.
Q. What alternatives exist for low-yield Z-group deprotection under hydrogenolysis?
- Solutions :
- Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure (1–3 atm).
- Acidic Deprotection : Trifluoroacetic acid (TFA) or HBr/acetic acid cleaves the Z-group without hydrogenation side reactions.
- Monitoring : TLC or HPLC ensures complete deprotection while minimizing over-degradation.
- Caution : Avoid prolonged exposure to acidic conditions to prevent glutamine side-chain modification.
Properties
IUPAC Name |
(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551703 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83793-19-5 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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